4-(4-Methoxyphenyl)sulfonylmorpholine

Description

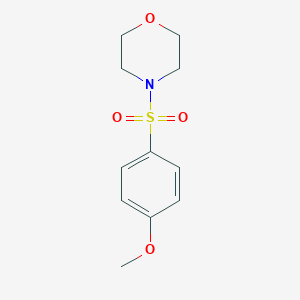

4-(4-Methoxyphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 4-methoxyphenylsulfonyl group. The sulfonyl moiety enhances polarity and hydrogen-bonding capacity, while the methoxy group confers electron-donating properties, influencing reactivity and intermolecular interactions. This compound is synthesized via nucleophilic substitution or organometallic coupling, as demonstrated in studies using Grignard reagents and sulfur dioxide surrogates like DABSO . Its structural and electronic characteristics make it relevant in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules .

Properties

CAS No. |

35088-87-0 |

|---|---|

Molecular Formula |

C11H15NO4S |

Molecular Weight |

257.31g/mol |

IUPAC Name |

4-(4-methoxyphenyl)sulfonylmorpholine |

InChI |

InChI=1S/C11H15NO4S/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3 |

InChI Key |

PKTUQLQWABBNKT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine, a sulfur-containing analog, replaces the sulfonyl group with a thioether. Thiomorpholine derivatives exhibit increased lipophilicity due to the sulfur atom, which also serves as a metabolically labile site for oxidation to sulfoxides or sulfones . X-ray crystallography reveals distinct solid-state packing compared to morpholine analogs, driven by weak C–H···O hydrogen bonds and aromatic stacking . This structural divergence highlights how sulfur oxidation states (thioether vs. sulfonyl) impact crystallinity and stability.

Nitrophenylmorpholine Derivatives

4-(4-Nitrophenyl)morpholine replaces the methoxysulfonyl group with a nitro substituent. The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitutions. This compound is a key intermediate in antitumor drug synthesis, underscoring the pharmacological relevance of nitrophenyl derivatives .

Substituted Sulfonylmorpholine Derivatives

- 4-[(2-Methoxyphenyl)sulfonyl]morpholine : The ortho-methoxy group introduces steric hindrance, reducing melting point (85–86°C vs. 109–110°C for the para isomer) .

- 4-(4-Chlorophenyl)sulfanylmorpholine: The chloro substituent is electron-withdrawing, contrasting with the methoxy group’s electron-donating nature.

Sulfanyl/Thio Derivatives

Compounds like 4-(4-Methoxythiobenzoyl)morpholine (containing a thione group) exhibit reduced polarity compared to sulfonyl derivatives. The thione group may participate in metal coordination, offering applications in catalysis or chelation therapy .

Physicochemical Properties

Preparation Methods

Continuous Flow Reactors

Solvent Recycling

Comparative Analysis of Methods

| Parameter | Direct Sulfonylation | Sulfinate Oxidation |

|---|---|---|

| Yield | 75–88% | 60–72% |

| Reaction Time | 4–12 h | 6–24 h |

| By-products | Minimal | Sulfonic acid derivatives |

| Scalability | Excellent | Moderate |

| Environmental Impact | Moderate (HCl neutralization) | Low (aqueous waste) |

Purity Enhancement Strategies

Crystallization Optimization

Chromatographic Purification

Emerging Methodologies

Catalytic Sulfur Dioxide Insertion

Preliminary studies explore inserting SO₂ into C–O bonds using palladium catalysts, though yields remain suboptimal (35–50%).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Methoxyphenyl)sulfonylmorpholine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or THF), temperatures (80–120°C), and catalysts (e.g., triethylamine for sulfonylation). Monitor reaction progress using TLC or HPLC. Purify via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures. Validate purity with melting point analysis (expected range: 150–152°C, if applicable) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated DMSO or CDCl₃. Key peaks: aromatic protons (~7.0–7.8 ppm), morpholine-OCH₂ (3.5–3.7 ppm), and methoxy group (~3.8 ppm) .

- IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and morpholine C-O-C at 1100–1250 cm⁻¹.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 2–10) and monitor decomposition over 48 hours using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogenation, alkylation) or morpholine (e.g., N-alkylation) groups .

- Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters. Use QSAR models to predict activity .

Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with enzymes like acetylcholinesterase. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- Calculate binding free energies (MM-PBSA/GBSA) to rank analog potency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions (e.g., cell lines, incubation times, and controls). Cross-validate using orthogonal methods:

- In vitro enzymatic assays (e.g., Ellman’s method for cholinesterase activity) .

- Cell-based assays (e.g., viability assays with IC₅₀ comparisons) .

- Replicate studies with independent synthetic batches to rule out purity issues .

Q. How can researchers identify and characterize metabolites of this compound in pharmacokinetic studies?

- Methodological Answer :

- Use LC-MS/MS with liver microsomes or hepatocytes. Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation). Compare fragmentation patterns with synthetic standards .

- Radiolabel the compound (e.g., C) to track metabolic pathways in vivo .

Q. What advanced techniques are suitable for studying the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.